molecular formula C18H16FN3O2S B2889188 N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034268-13-6

N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2889188
CAS No.: 2034268-13-6
M. Wt: 357.4
InChI Key: AJBIKQMZXXDQHE-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a fluorinated benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution of the fluorine atom can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity .

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-9-16(4-5-17(13)19)25(23,24)22-11-14-6-8-21-18(10-14)15-3-2-7-20-12-15/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBIKQMZXXDQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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